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molecular formula C8H10N2O B8297844 4-Pyrrolyl-pyrrolidin-2-one

4-Pyrrolyl-pyrrolidin-2-one

Cat. No. B8297844
M. Wt: 150.18 g/mol
InChI Key: ZKEYQBIFGMOQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034958B2

Procedure details

Alternatively, using the same experimental procedure and 2 equiv. of N-Bromo-succinimide, dibromopyrrole 237 can be obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=O.Br[C:10]1[CH:14]=[CH:13][NH:12][C:11]=1Br>>[NH:12]1[CH:13]=[CH:14][CH:10]=[C:11]1[CH:4]1[CH2:3][NH:2][C:6](=[O:7])[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(NC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be obtained

Outcomes

Product
Name
Type
Smiles
N1C(=CC=C1)C1CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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